One of the primary uses of ouabain in research is investigating ion transport mechanisms across cell membranes. Ouabain specifically inhibits an enzyme called Na+/K+-ATPase, which actively pumps sodium (Na+) out of cells and potassium (K+) into cells. By observing how ouabain affects cellular ion concentrations, researchers gain valuable insights into how these pumps function and maintain cellular homeostasis.
This knowledge is crucial for understanding various physiological processes, including nerve impulse transmission, muscle contraction, and regulation of blood pressure.
[^1] The Na,K-ATPase: [^2] Physiology, 4th edition by Linda S. Costanzo
Beyond its effect on ion transport, research suggests ouabain might influence cellular signaling pathways. Studies have shown that ouabain can activate specific signaling cascades leading to changes in gene expression and cell proliferation. This opens doors to exploring ouabain's potential role in various cellular processes, including development, differentiation, and even cancer progression.
Ouabain, also known as g-strophanthin, is a toxic compound classified as a cardiac glycoside, primarily derived from the seeds of the African plant Strophanthus gratus. Historically, it was used as an arrow poison in eastern Africa due to its potent effects on the cardiovascular system. The name "ouabain" originates from the Somali word waabaayo, meaning "arrow poison," and it has been utilized in various traditional practices for hunting and warfare. In modern medicine, ouabain is recognized for its ability to treat conditions such as hypotension and certain types of cardiac arrhythmias by influencing cardiac contractility through its action on the sodium-potassium ATPase enzyme .
Ouabain's primary mechanism of action lies in its ability to inhibit the Na/K-ATPase enzyme, also known as the sodium-potassium pump []. This enzyme is crucial for maintaining the balance of sodium and potassium ions across cell membranes. Ouabain binds to the Na/K-ATPase, hindering its function and leading to an increase in intracellular sodium concentration []. This, in turn, affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. The increased calcium concentration can have a stimulatory effect on heart muscle contraction, making ouabain a potential therapeutic agent for heart failure [].
Ouabain functions primarily by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) enzyme. This inhibition leads to an increase in intracellular sodium concentration, which subsequently reduces the activity of the sodium-calcium exchanger. As a result, there is an accumulation of intracellular calcium, enhancing cardiac contractility and affecting heart rate and rhythm. The chemical reaction can be summarized as follows:
This mechanism underlies its therapeutic effects but also its toxicity at higher doses, where it can lead to severe cardiac disturbances and even death due to respiratory failure or cardiac arrest .
Ouabain exhibits significant biological activity by acting as a cardiotonic agent. Its primary mechanism involves:
The total synthesis of ouabain was successfully achieved in 2008 by researchers at Deslongchamps laboratory in Canada. The synthesis involved several key steps:
This synthetic route highlighted the complexity of ouabain's structure and provided insights into its unique chemical properties .
Ouabain has several applications in both medical and research settings:
Research has shown that ouabain interacts with various cellular pathways beyond its primary action on the sodium-potassium ATPase:
Ouabain belongs to a class of compounds known as cardenolides, which share structural similarities but differ in their biological activities and potencies. Here are some similar compounds:
Compound | Source | Mechanism of Action | Unique Features |
---|---|---|---|
Digoxin | Foxglove plant | Inhibits Na+/K+-ATPase | Widely used for heart failure treatment |
Digitoxin | Foxglove plant | Inhibits Na+/K+-ATPase | Longer half-life than digoxin |
Strophanthin | Strophanthus gratus | Inhibits Na+/K+-ATPase | Similar structure but different potency |
Convallatoxin | Lily of the valley | Inhibits Na+/K+-ATPase | More toxic than ouabain |
What sets ouabain apart from these similar compounds is not only its historical use as an arrow poison but also its specific interaction profile with ion transport mechanisms that can lead to distinct therapeutic effects and toxicity profiles. Its unique structure includes both steroidal and saccharide components that contribute to its biological activity and pharmacological potential .
Ouabain (C₂₉H₄₄O₁₂) is a cardiac glycoside characterized by a steroid nucleus fused to a lactone ring and a sugar moiety. Its IUPAC name is (1β,3β,5β,11α,14,19)-3-[(6-deoxy-α-L-mannopyranosyl)oxy]-1,5,11,14,19-pentahydroxycard-20(22)-enolide. The molecule features eight hydroxyl groups, which contribute to its polarity and reactivity.
The steroid backbone contains four fused rings (three cyclohexane and one cyclopentane), while the lactone ring (a five-membered unsaturated γ-lactone) is critical for its biological activity. The sugar component, α-L-rhamnose, is linked via a glycosidic bond at the C3 position of the steroid nucleus.
Isomeric variations arise from modifications to hydroxyl group positions or sugar attachments. For example, regioselective trialkylsilyl derivatization studies revealed substitutions at positions 1, 3', 11, and 19, leading to mono-, di-, tri-, and hexa-silylated derivatives. Oxidation of unprotected hydroxyl groups yields analogues like the 1,11-diketone and 11-ketone derivatives, which exhibit altered sodium pump inhibition kinetics. Structural isomers with differing sugar attachments (e.g., β-D-glucopyranosyl instead of α-L-rhamnose) have been synthesized but show reduced binding affinity for Na⁺/K⁺-ATPase.
Feature | Description |
---|---|
Molecular formula | C₂₉H₄₄O₁₂ |
Molecular weight | 584.65 g/mol |
Sugar moiety | α-L-rhamnose (6-deoxy-α-L-mannopyranose) |
Hydroxyl groups | 8 positions (1β, 3β, 5β, 11α, 14, 19 on steroid; 2', 4' on rhamnose) |
Lactone ring | Unsaturated γ-lactone at C17 |
Ouabain is primarily isolated from two African plant species:
Strophanthus gratus (Apocynaceae family):
Acokanthera schimperi (Apocynaceae family):
Both species biosynthesize ouabain via the mevalonate pathway, with hydroxylation and glycosylation steps catalyzed by cytochrome P450 enzymes and glycosyltransferases, respectively.
Species | Plant Part | Ouabain Concentration (Dry Weight) |
---|---|---|
Strophanthus gratus | Seeds | 4–8% |
Acokanthera schimperi | Sap | 0.5–2.0% |
Ouabain is synthesized de novo in the adrenal cortex of mammals, challenging earlier hypotheses of dietary origin. Key findings include:
Biosynthetic Pathway:
Regulation:
Tissue Distribution:
Endogenous ouabain shares structural identity with plant-derived ouabain, as confirmed by co-chromatography and mass spectrometry. However, debates persist about its role as a hormone versus a stress-responsive metabolite.
$$\text{Cholesterol} \xrightarrow{\text{CYP11B1}} \text{Pregnenolone} \xrightarrow{\text{Multiple hydroxylations}} \text{Ouabagenin} \xrightarrow{\text{Glycosylation}} \text{Ouabain}$$
The cryoelectron microscopy structure of sodium-potassium adenosine triphosphatase in complex with ouabain (PDB 7WYT) represents a landmark achievement in understanding the molecular basis of cardiotonic steroid action [1] [2] [3]. This structure, determined at 3.0 Å resolution, reveals the E2PPi·magnesium2+ state with bound ouabain, providing unprecedented insights into the conformational landscape of this critical membrane protein.
The cryo-EM analysis employed shark rectal gland sodium-potassium adenosine triphosphatase as the source enzyme, which demonstrates superior stability against detergent-induced denaturation compared to pig kidney preparations [1]. The structural determination utilized a minimal detergent approach, preserving most first-layer phospholipids and cholesterol molecules, resulting primarily in artificial dimers where protomers orient in opposite directions relative to the membrane plane [1].
The electron microscopy maps achieved remarkable resolution capabilities, with the E2PPi·magnesium2+ state bound to ouabain reaching 3.0 Å resolution [1]. This represents a significant advancement over previous X-ray crystallographic approaches, particularly in resolving mobile structural elements that were previously poorly defined. The cryo-EM methodology successfully captured structural features including sugar chains extending from the β-subunit and numerous phospholipid molecules surrounding the protein complex [1].
Table 1: Cryo-EM Structure Data (PDB 7WYT)
Parameter | Value |
---|---|
PDB ID | 7WYT |
Method | Cryo-electron microscopy |
Resolution | 3.0 Å (best resolution) |
State | E2PPi·Mg2+ with ouabain |
Source organism | Sus scrofa (pig) |
Key structural features | Nearly identical to E2PATP but with Mg2+ at site M |
Ouabain binding mode | Conformational selection mechanism |
Transmembrane site M density | 12.3σ density peak for Mg2+ |
Stabilization mechanism | ATP bridges actuator and nucleotide binding domains |
A defining characteristic of the E2PPi·magnesium2+ state is the presence of a magnesium2+ ion at the transmembrane binding site M, evidenced by a strong density peak of 12.3σ [1]. This magnesium2+ coordination represents a critical structural determinant that distinguishes this state from the E2PATP form. The magnesium2+ ion occupies a position between cation binding sites I and II, establishing coordination geometry consistent with previous crystallographic observations [1].
The electron microscopy maps demonstrate that magnesium2+ density remains consistent across different magnesium2+ concentrations (100 mM to 8 mM), corroborating the reported binding affinity of approximately 0.5 mM for magnesium2+ in the E2PPi·magnesium2+ state [1]. This coordination geometry provides the structural foundation for understanding the biochemical differences between the two E2P states.
The cryo-EM approach proved superior to X-ray crystallography in resolving dynamic structural components [1]. Four sugar chains extending from the β-subunit at asparagine residues (Asn114, Asn159, Asn194, and Asn267 in shark numbering) appear prominently in the electron density maps [1]. Two of these sugar chains exhibit branching at the second residue, indicating fucosylation. Notably, an additional sugar chain at Asn114, extending from the β-subunit side, was identified specifically in the shark enzyme.
The cytoplasmic portion of FXYD10 could be traced more completely than in previous crystal structures, with the C-terminal region appearing to extend toward adjacent sodium-potassium adenosine triphosphatase molecules [1]. This observation correlates with cross-linking experiments demonstrating short distances between the C-terminal cysteine74 of FXYD10 and cysteine249 on the actuator domain.
The minimal detergent approach preserved fourteen phospholipid molecules per protomer, which are well-resolved in the electron microscopy maps [1]. These phospholipids appear as connected columns perpendicular to the membrane plane, reflecting the negative charges of phosphate groups. While most head groups are not clearly resolved, the overall phospholipid architecture provides important insights into the native membrane environment of the protein.
Cholesterol molecules are positioned at locations identical to those identified in crystal structures, with one additional cholesterol molecule newly identified through the cryo-EM analysis [1]. This comprehensive lipid environment contributes to understanding the native conformational dynamics of the sodium-potassium adenosine triphosphatase complex.
The X-ray crystallographic structure of sodium-potassium adenosine triphosphatase with bound ouabain (PDB 3A3Y) established fundamental principles of cardiotonic steroid binding that continue to inform contemporary understanding of inhibitor mechanisms [4] [5] [6]. Determined at 2.8 Å resolution, this structure represents the E2·2K+·Pi state with ouabain bound in a low-affinity configuration, providing crucial insights into the molecular basis of potassium-ouabain antagonism.
The crystallographic analysis utilized shark rectal gland sodium-potassium adenosine triphosphatase, with crystals generated by stabilizing the enzyme in an E2·2K+·Pi analog state using magnesium tetrafluoride [5]. Crystal soaking experiments employed 20 mM ouabain for 5 hours, followed by flash-freezing in cold nitrogen gas [5]. The structure determination achieved an R-work of 24.7% and R-free of 29.3%, indicating high-quality model refinement.
Table 2: X-ray Crystallography Data (PDB 3A3Y)
Parameter | Value |
---|---|
PDB ID | 3A3Y |
Method | X-ray crystallography |
Resolution | 2.8 Å |
State | E2·2K+·Pi (low-affinity ouabain bound) |
Source organism | Squalus acanthias (shark) |
Space group | C2 |
R-work/R-free | 0.247/0.293 |
Ouabain binding characteristics | Deeply inserted into transmembrane domain |
Key structural changes | M4E helix unwinding, M1-M2 movement |
Binding cavity formation | Cavity formed by M1, M2, M4, M5, M6 helices |
The crystallographic analysis revealed that ouabain binds in a cavity formed by transmembrane helices M1, M2, M4, M5, and M6, positioned deep within the membrane domain rather than on the extracellular surface as previously proposed [5]. This binding mode contradicts earlier models that positioned cardiotonic steroids at the protein's external interface, establishing a new paradigm for understanding inhibitor-protein interactions.
The ouabain molecule is wedged deeply between transmembrane helices, with its lactone ring positioned very close to bound potassium+ ions [5]. This proximity provides the structural explanation for the well-established potassium+-ouabain antagonism observed in biochemical studies. The difference Fourier electron density maps unambiguously located ouabain within this transmembrane cleft, with density contours at 5σ showing only one positive density assignable to the inhibitor.
Ouabain binding induces relatively modest but functionally significant conformational changes, primarily affecting transmembrane helices M1-M4 [5]. The most substantial movement occurs in the extracellular half of the M4 helix (M4E), which moves approximately 15° away from M6 [5]. This movement creates the binding cavity necessary for ouabain accommodation.
Concomitant with M4E displacement, the M1-M2 helices move into the space created by M4 movement [5]. These coordinated movements result in a larger cavity surrounded by M1-M2 and M4E-M6 that opens to the extracellular medium. The structural rearrangements demonstrate the dynamic nature of the binding site and explain the slow kinetics of ouabain binding observed experimentally.
The lactone ring establishes critical interactions with residues Val329 and Ala330 in the M4E helix, causing significant local structural perturbations [5]. The lactone ring pushes Gly326 away from its native position, disrupting original hydrogen bonds between the carbonyl group and Val329/Ala330 amides. These interactions are replaced by hydrogen bonds involving the lactone ring's conjugated carbonyl group.
This binding mode results in unwinding of the M4E helix by one additional turn, now extending between Gly326 and Gly335 [5]. The coordination of potassium+ at site II becomes partially disrupted because Val329, which normally provides carbonyl oxygen coordination to site II potassium+, is displaced by lactone ring binding. Despite this disruption, strong electron density peaks representing bound potassium+ ions remain visible, explaining why ouabain can block potassium+ dissociation.
The steroid core occupies a binding cavity lined by helices M4-M6, establishing extensive hydrophobic interactions that provide the primary binding energy [5]. Three phenylalanine residues (Phe323 on M4, Phe790 and Phe793 on M5) form a complementary surface to the α-side of the steroid core, enforcing the required cis configuration of AB and CD ring junctions characteristic of active cardiotonic steroids.
Phe790 establishes stacking interactions with the steroid core, while Ile322 on M4 and Leu800 on M6 contribute additional hydrophobic contacts [5]. In the ouabain-unbound state, these hydrophobic residues form a tight cluster with no available space for steroid accommodation, requiring conformational rearrangement upon ligand binding. The side chains of Phe323 and Phe790 undergo rotational movements to optimize steroid core interactions.
The rhamnose sugar moiety establishes hydrogen bonding interactions with Arg887 in the L7/8 loop and Glu319 on M4, contributing approximately 300-fold affinity enhancement compared to the aglycone ouabagenin [5]. These interactions explain the critical importance of the sugar component for high-affinity binding, despite the sugar not being essential for basic inhibitory activity.
The sugar binding region exhibits considerable vacant space around the rhamnose moiety, suggesting opportunities for affinity enhancement through appropriate chemical modifications [5]. Photoaffinity labeling studies have demonstrated cross-links between modified sugar positions and the N-terminal region of the protein, consistent with the crystallographically determined orientation.
The structural comparison between ouabain and other digitalis glycosides reveals fundamental principles governing cardiotonic steroid recognition and selectivity [7] [8] [9]. While these compounds share common structural motifs including steroid cores and lactone rings, their distinct molecular architectures result in significantly different binding characteristics and pharmacological profiles.
Ouabain and digitalis glycosides such as digoxin maintain the essential tripartite structure comprising a steroid core, lactone ring, and carbohydrate moiety [8]. However, critical differences in these components dictate binding affinity and selectivity patterns. Ouabain features a single rhamnose sugar unit attached to the steroid core, while digoxin contains a tridigitoxose chain extending from the β-face of the steroid [8].
The binding modes of both compound classes involve similar overall positioning within the transmembrane cavity formed by αM1-αM6 segments [8]. The concave apolar α-surface of the steroid core establishes hydrophobic interactions with bulky side chains from αM4-αM6, constituting a conserved docking platform for all cardiotonic steroids. The β-surface faces polar side chains of αM1-αM2, while the lactone ring occupies a hydrophobic funnel leading toward cation-binding sites.
Table 3: Comparative Analysis - Ouabain vs Digitalis Glycosides
Characteristic | Ouabain | Digoxin |
---|---|---|
Chemical structure | Steroid core + rhamnose + 5-membered lactone | Steroid core + tridigitoxose + 5-membered lactone |
Sugar moiety | Single rhamnose unit | Three digitoxose units |
Lactone ring | 5-membered unsaturated lactone | 5-membered unsaturated lactone |
Therapeutic onset | Fast onset of action | Slower onset compared to ouabain |
Binding affinity (high-affinity sites) | KD ~40 nM | KD ~50 nM |
Binding affinity (low-affinity sites) | KD ~2.3 μM | KD ~67 nM |
Hydrogen bonding pattern | 4 hydroxyl groups + extensive H-bond network | Limited to conserved OH14β and OH3β |
Hydrophobic interactions | Interactions with M1-M2, M6 residues | Hydrophobic docking platform M4-M6 |
Species selectivity | Moderate selectivity (2.5-fold α1 over α2) | Variable selectivity across isoforms |
The most significant distinction between ouabain and other digitalis glycosides lies in their hydrogen bonding capabilities [8]. Ouabain possesses four hydroxyl substituents on the β-surface of its steroid core that participate in an extensive hydrogen bonding network with polar side chains of αM1-αM2 and αM6 [8]. This network imposes species-specific sensitivity patterns and contributes to ouabain's unique pharmacological profile.
In contrast, digoxin and bufalin exhibit greater hydrophobicity, containing only the two highly conserved hydroxyl groups OH14β and OH3β [8]. Digoxin additionally features OH12β, but lacks the extensive hydroxyl substitution pattern characteristic of ouabain. Similar to the E2P-ouabain complex, OH14β of digoxin likely forms hydrogen bonds with Thr797 (αM6) and receives stabilization from Asp121 (αM2).
The limited hydrogen bonding capacity of digoxin results in reduced interactions with Gln111 and Glu117 in the αM1-αM2 loop region [8]. This difference explains the distinct binding kinetics and tissue selectivity patterns observed between ouabain and digitalis glycosides in clinical applications.
Table 4: Ouabain Binding Site Residues and Interactions
Transmembrane Region | Key Residues | Interaction Type | Functional Role |
---|---|---|---|
M1 (TM1) | Gln111, Glu116, Glu117, Gln118 | Hydrogen bonding with steroid hydroxyl groups | High-affinity binding determinant |
M1-M2 Loop | Glu122, Asp123, Glu124, Asp128 | Hydrogen bonding, cavity closure stabilization | Species-specific sensitivity control |
M2 (TM2) | Asp121, Asn122, Asn129 | Hydrogen bonding, structural stabilization | Conformational stability |
M4E (extracellular M4) | Gly314, Ile315, Phe316, Gly319, Phe323, Gly326, Val329, Ala330 | Hydrophobic interactions, lactone ring accommodation | Lactone ring binding, K+ antagonism site |
M5 (TM5) | Phe783, Phe786, Phe790, Leu793 | Hydrophobic stacking with steroid core | Primary hydrophobic docking platform |
M5-M6 Loop | Thr797 | Critical hydroxyl interaction at C14β | Essential for ouabain binding |
M6 (TM6) | Leu800, Asp804, Asp808 | Hydrophobic interactions, structural support | Binding cavity formation |
L7/8 Loop | Arg887, Arg893 | Sugar moiety hydrogen bonding | Sugar recognition and affinity enhancement |
The structural distinctions between ouabain and digitalis glycosides manifest in markedly different physiological effects [10] [11]. Ouabain demonstrates rapid onset of action and stimulates myocardial metabolism, while digitalis glycosides exhibit slower onset kinetics [10]. These differences reflect distinct cellular mechanisms of action despite both compound classes targeting sodium-potassium adenosine triphosphatase.
Ouabain activates sodium-potassium adenosine triphosphatase from the extracellular side, triggering calcium release from intracellular stores through signal transduction pathways [10]. Digitalis glycosides increase intracellular calcium concentration by entering cells and acting on ryanodine receptors while forming transmembrane calcium channels [10]. These mechanistic differences suggest that therapeutic effects result from distinct molecular interactions rather than simple pump inhibition.
Experimental binding studies reveal complex affinity patterns that differ between ouabain and digitalis glycosides [12]. High-affinity binding sites show dissociation constants of 40 nM, 50 nM, and 61 nM for ouabain, digoxin, and digitoxin respectively, with binding capacity of 1.3 pmoles per milligram protein [12]. Low-affinity sites demonstrate dissociation constants of 2.3 μM for ouabain compared to 67 nM and 71 nM for digoxin and digitoxin.
These differential binding patterns suggest the existence of multiple binding site conformations that exhibit varying selectivity for different cardiotonic steroids [12]. Potassium+ ions inhibit ouabain binding in a dose-dependent manner with an IC50 of 500 μM, affecting both high and low-affinity binding sites. This antagonism provides mechanistic insight into the clinical observation that serum potassium+ levels influence cardiotonic steroid toxicity.
Table 5: Structural Differences Between E2P States
Parameter | E2PATP State | E2PPi·Mg2+ State |
---|---|---|
Magnesium at site M | Absent (weak ~3.7σ density) | Present (strong 12.3σ density) |
Cation binding sites | Potential Na+ at Ala323 carbonyl | Mg2+ coordinated at site M |
ATP stabilization | ATP bridges A and N domains | No ATP bridging observed |
Ouabain affinity | Higher affinity for cardiotonic steroids | Lower affinity due to Mg2+ hindrance |
K+ sensitivity in dephosphorylation | K+-sensitive dephosphorylation | K+-insensitive dephosphorylation |
Transmembrane cavity | More accessible for ligand binding | Sterically constrained by Mg2+ |
M4 helix conformation | More flexible, allows deeper binding | Fixed by Mg2+ coordination |
Binding mechanism | Conformational selection | Conformational selection |
The comparative structural analysis reveals that cardiotonic steroid binding sites represent highly conserved recognition motifs that have been evolutionarily optimized for selective ligand discrimination [13]. The binding site exhibits no apparent biological role under resting laboratory conditions, suggesting these sites may have evolved to recognize endogenous cardiotonic steroid-like compounds that occur at low levels under normal physiological conditions [13].
Acute Toxic;Health Hazard
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